3-[2-(5-BROMO-2-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE
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Overview
Description
3-[2-(5-BROMO-2-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities. This particular compound features a unique structure that combines a coumarin core with a thiazolidine ring and a brominated methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-BROMO-2-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE typically involves multiple steps. One common method starts with the preparation of the coumarin core, followed by the introduction of the thiazolidine ring and the brominated methoxyphenyl group. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate. The process may involve heating at specific temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-BROMO-2-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-[2-(5-BROMO-2-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(5-BROMO-2-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 2,4-Disubstituted thiazoles
Uniqueness
What sets 3-[2-(5-BROMO-2-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE apart from similar compounds is its unique combination of structural features. The presence of the coumarin core, thiazolidine ring, and brominated methoxyphenyl group provides a distinct set of chemical and biological properties that make it a valuable compound for research and development .
Properties
Molecular Formula |
C20H16BrNO4S |
---|---|
Molecular Weight |
446.3g/mol |
IUPAC Name |
3-[2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C20H16BrNO4S/c1-25-17-7-6-13(21)11-14(17)19-22(8-9-27-19)18(23)15-10-12-4-2-3-5-16(12)26-20(15)24/h2-7,10-11,19H,8-9H2,1H3 |
InChI Key |
GWDBAZSRCKMYKE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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